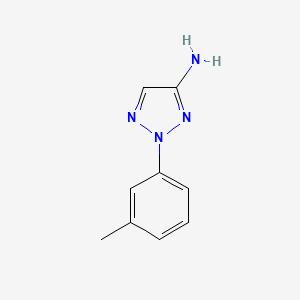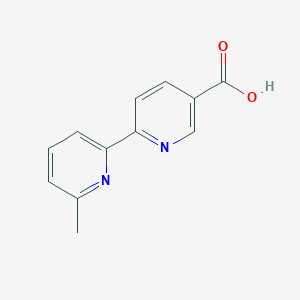![molecular formula C10H16N4 B13303594 6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene](/img/structure/B13303594.png)
6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3,7,8,10-tetraazatricyclo[7400,2,7]trideca-1,8-diene is a complex organic compound with the molecular formula C10H16N4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process must also consider factors such as cost-efficiency, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions, leading to changes in the activity or function of the target molecules. These interactions can modulate various biological pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(Difluoromethyl)-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene
- Ethyl 3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylate
Uniqueness
6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene is unique due to its specific methyl group and tricyclic structure, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
6-methyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,8-diene |
InChI |
InChI=1S/C10H16N4/c1-7-4-6-12-10-8-3-2-5-11-9(8)13-14(7)10/h7,12H,2-6H2,1H3,(H,11,13) |
InChI Key |
JMTBUPDJYNURIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=C3CCCNC3=NN12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Dimethylamino)methylidene]-3-methyl-2,3-dihydro-1H-inden-1-one](/img/structure/B13303515.png)
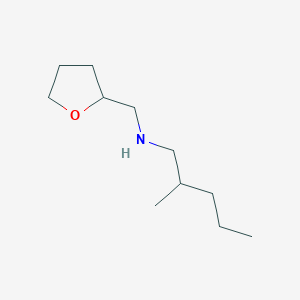
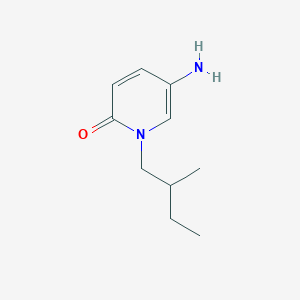
![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13303536.png)
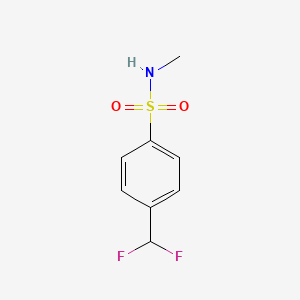
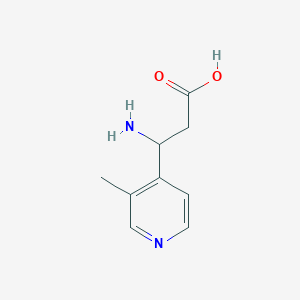
![1-[3-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one](/img/structure/B13303556.png)
![[(2-Bromocyclopentyl)oxy]cyclohexane](/img/structure/B13303564.png)
![2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide](/img/structure/B13303568.png)
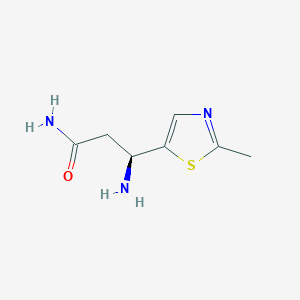
![3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine](/img/structure/B13303583.png)
